DL-Carnitine hydrochloride

Übersicht

Beschreibung

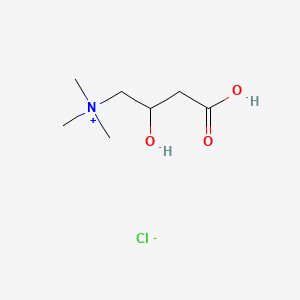

DL-Carnitine chloride is a chemical compound with the molecular formula C7H16ClNO3. It is a quaternary ammonium compound that plays a crucial role in the transport of long-chain fatty acids into the mitochondria for β-oxidation, which is essential for energy production. This compound exists as a white crystalline powder and is highly soluble in water .

Wirkmechanismus

Target of Action

DL-Carnitine hydrochloride, also known as Levocarnitine, is a quaternary ammonium compound . Its primary targets are the mitochondria in cells, specifically the long-chain fatty acids within these organelles . The compound plays a crucial role in the transport of these fatty acids into the mitochondria .

Mode of Action

This compound interacts with its targets by facilitating the transport of long-chain fatty acids into the mitochondria . Once inside the mitochondria, these fatty acids can be oxidized to produce energy . This process results in the esterification of L-carnitine to form acylcarnitine derivatives .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the β-oxidation process of long-chain fatty acids . This compound plays a vital role in transporting these fatty acids into the mitochondria, where they are oxidized to produce energy . Additionally, this compound is involved in the removal of excess acyl groups from the body and the modulation of intracellular coenzyme A (CoA) homeostasis .

Pharmacokinetics

The absorption of this compound after oral administration occurs partly via carrier-mediated transport and partly by passive diffusion . After oral doses of 1–6g, the absolute bioavailability is 5–18% . In contrast, the bioavailability of dietary L-carnitine may be as high as 75% . This compound is eliminated from the body mainly via urinary excretion .

Result of Action

The action of this compound results in the increased production of energy in the form of adenosine triphosphate (ATP) through the oxidation of long-chain fatty acids . This process also helps in the removal of some toxic compounds out of the mitochondria .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s absorption and bioavailability can be affected by the presence of other nutrients in the diet . Additionally, the compound’s action can be influenced by the individual’s metabolic state, such as during vigorous muscle contraction or fasting .

Biochemische Analyse

Biochemical Properties

DL-Carnitine Hydrochloride plays a significant role in biochemical reactions, particularly in the metabolism of fatty acids . It acts as a carrier molecule in the transport of long-chain fatty acids from the cytosol into mitochondria to be oxidized for free energy production . The D-Carnitine isomer is metabolized as a xenobiotic and induces lipotoxicity .

Cellular Effects

This compound has varying effects on different types of cells and cellular processes. The L-Carnitine isomer can increase the acyl-carnitine concentration and alleviate lipid deposition in the liver of low-carnitine tilapia . On the other hand, D-Carnitine feeding can increase lipid deposition and induce hepatic inflammation, oxidative stress, and apoptosis .

Molecular Mechanism

The mechanism of action of this compound is primarily through its role in fatty acid metabolism. L-Carnitine transports long-chain fatty acids from the cytosol into mitochondria for oxidation, thereby producing free energy . D-Carnitine, however, is metabolized differently and can induce lipotoxicity .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For instance, in a study with low-carnitine tilapia, L-Carnitine feeding for six weeks increased the acyl-carnitine concentration and reduced lipid deposition in the liver .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. For example, in a study with Nile tilapia, feeding the fish with 0.4 g/kg diet of L- or D-Carnitine for six weeks showed different effects on the fish’s metabolism .

Metabolic Pathways

This compound is involved in the metabolic pathway of fatty acid oxidation. L-Carnitine plays a key role in this pathway by transporting long-chain fatty acids from the cytosol into mitochondria for oxidation .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: DL-Carnitinchlorid kann durch verschiedene Verfahren synthetisiert werden. Eine gängige Methode beinhaltet die Reaktion von Trimethylaminhydrochlorid mit Epichlorhydrin. Die Reaktion verläuft wie folgt:

Reaktion von Trimethylaminhydrochlorid mit Epichlorhydrin: Dies erzeugt 3-Chlor-2-hydroxypropyltrimethylammoniumchlorid.

Reaktion mit Natriumcyanid: Der Zwischenstoff wird dann mit Natriumcyanid umgesetzt, um 3-Cyano-2-hydroxypropyltrimethylammoniumchlorid zu bilden.

Hydrolyse: Der letzte Schritt beinhaltet die Hydrolyse mit Salzsäure, um DL-Carnitinchlorid zu erhalten

Industrielle Produktionsmethoden: Die industrielle Produktion von DL-Carnitinchlorid verwendet oft ähnliche Synthesewege, jedoch in größerem Maßstab. Der Prozess beinhaltet die sorgfältige Kontrolle der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Verwendung von Katalysatoren und optimierte Reaktionsparameter sind gängige Praktiken, um die Effizienz zu verbessern und Nebenprodukte zu reduzieren .

Analyse Chemischer Reaktionen

Reaktionstypen: DL-Carnitinchlorid unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Es kann zu Carnitinderivaten oxidiert werden.

Reduktion: Reduktionsreaktionen können es in verschiedene Carnitinformen umwandeln.

Substitution: Es kann Substitutionsreaktionen eingehen, insbesondere an der quartären Ammoniumgruppe

Häufige Reagenzien und Bedingungen:

Oxidationsmittel: Wie Wasserstoffperoxid oder Kaliumpermanganat.

Reduktionsmittel: Wie Natriumborhydrid.

Substitutionsreagenzien: Wie Alkylhalogenide für die quartäre Ammoniumsubstitution

Hauptprodukte:

Oxidationsprodukte: Verschiedene Carnitinderivate.

Reduktionsprodukte: Unterschiedliche Formen von Carnitin.

Substitutionsprodukte: Modifizierte quartäre Ammoniumverbindungen

Wissenschaftliche Forschungsanwendungen

DL-Carnitinchlorid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Reagenz in der organischen Synthese und als Standard in der analytischen Chemie verwendet.

Biologie: Für seine Rolle im Fettsäurestoffwechsel und der Mitochondrienfunktion untersucht.

Medizin: Auf seine potenziellen therapeutischen Wirkungen bei der Behandlung von Carnitinmangel, Herzerkrankungen und Stoffwechselstörungen untersucht.

Industrie: In der Produktion von Nahrungsergänzungsmitteln und als Zusatzstoff in Tierfutter verwendet, um Wachstum und Stoffwechsel zu verbessern .

5. Wirkmechanismus

DL-Carnitinchlorid erleichtert den Transport von langkettigen Fettsäuren über die innere Mitochondrienmembran. Dieser Prozess ist für die β-Oxidation von Fettsäuren unerlässlich, was zur Produktion von Energie in Form von Adenosintriphosphat (ATP) führt. Die Verbindung wirkt als Trägermolekül, bindet an Fettsäuren und transportiert sie in die Mitochondrien. Dieser Mechanismus beinhaltet das Carnitin-Palmitoyltransferase-System, das Carnitin-Palmitoyltransferase I und II umfasst .

Ähnliche Verbindungen:

L-Carnitin: Die biologisch aktive Form von Carnitin, die hauptsächlich am Fettsäurestoffwechsel beteiligt ist.

Acetyl-L-Carnitin: Eine acetylierte Form von Carnitin mit erhöhter Bioverfügbarkeit und neuroprotektiven Eigenschaften.

Propionyl-L-Carnitin: Ein Derivat von Carnitin mit potenziellen Vorteilen für die kardiovaskuläre Gesundheit

Einzigartigkeit von DL-Carnitinchlorid: DL-Carnitinchlorid ist durch sein racemisches Gemisch einzigartig, das sowohl D- als auch L-Isomere enthält. Dies ermöglicht eine breitere Anwendung im Vergleich zu seinen einzelnen Isomeren. Seine Fähigkeit, den Fettsäuretransport und die Energieproduktion zu erleichtern, macht es zu einer wertvollen Verbindung sowohl in der Forschung als auch in industriellen Anwendungen .

Vergleich Mit ähnlichen Verbindungen

L-Carnitine: The biologically active form of carnitine, primarily involved in fatty acid metabolism.

Acetyl-L-Carnitine: An acetylated form of carnitine with enhanced bioavailability and neuroprotective properties.

Propionyl-L-Carnitine: A derivative of carnitine with potential benefits in cardiovascular health

Uniqueness of DL-Carnitine Chloride: DL-Carnitine chloride is unique due to its racemic mixture, containing both D and L isomers. This allows it to be used in a broader range of applications compared to its individual isomers. Its ability to facilitate fatty acid transport and energy production makes it a valuable compound in both research and industrial applications .

Eigenschaften

IUPAC Name |

(3-carboxy-2-hydroxypropyl)-trimethylazanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO3.ClH/c1-8(2,3)5-6(9)4-7(10)11;/h6,9H,4-5H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXXCENBLGFBQJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CC(CC(=O)O)O.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>29.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID56320846 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

461-05-2, 461-06-3 | |

| Record name | Carnitine chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=461-05-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carnitine chloride [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000461052 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CARNITINE (dl) HYDROCHLORIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757390 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Propanaminium, 3-carboxy-2-hydroxy-N,N,N-trimethyl-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | DL-carnitine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.646 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.